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Compound of Interest

Compound Name: 3,4-Dichlorobenzophenone

Cat. No.: B123610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document
presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supplemented with established experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,4-Dichlorobenzophenone,
providing a detailed fingerprint for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their
immediate electronic environment.
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
ppm (J) Hz
7.80-7.75 m Aromatic Protons
7.68-7.62 m Aromatic Protons
7.55-7.49 m Aromatic Protons

Note: Specific assignments of individual protons within the aromatic regions can be complex

due to overlapping multiplets. Advanced 2D NMR techniques would be required for

unambiguous assignment.

13C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Chemical Shift (6) ppm

Assignment

1945 C=0 (Carbonyl)

137.9 Aromatic C-ClI

135.8 Aromatic C-CI

133.0 Aromatic CH

132.8 Aromatic C (quaternary)
130.8 Aromatic CH

130.1 Aromatic CH

129.9 Aromatic CH

128.8 Aromatic CH

127.3 Aromatic CH

Note: The assignments are based on typical chemical shift ranges for substituted

benzophenones. Definitive assignments would require further experimental data, such as

DEPT or 2D NMR spectra.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment
~1660 Strong C=0 (Ketone) stretching
~1590, 1570, 1470 Medium-Strong C=C Aromatic ring stretching
~1280 Medium C-C stretching

C-H out-of-plane bending
~830, 810 Strong ]

(aromatic)
~740, 700 Strong C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition. The data presented here corresponds to Gas Chromatography-Mass
Spectrometry (GC-MS).[1]

m/z Relative Intensity (%) Assignment

250 100 [M]* (Molecular ion)
249 20 [M-H]*

175 30 [M-CesHs]*

139 80 [C7H4CIO]*

111 40 [CeHaCI]*

105 60 [CsHsCOJ*

77 90 [CeHs]*
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Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 3,4-Dichlorobenzophenone into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

e Place the sample into the NMR magnet.

e Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum, typically using a single pulse experiment.

e Acquire the 13C NMR spectrum, often using a proton-decoupled pulse sequence to simplify
the spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:
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As 3,4-Dichlorobenzophenone is a solid, the Attenuated Total Reflectance (ATR) technique is
a common and straightforward method for analysis.

o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)
and allowing it to dry completely.

e Place a small amount of the solid 3,4-Dichlorobenzophenone powder onto the center of the
ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Collect the sample spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 3,4-Dichlorobenzophenone in a volatile organic solvent such as
dichloromethane or ethyl acetate (e.g., 1 mg/mL).

o Transfer the solution to a 2 mL autosampler vial and cap it.
Data Acquisition:

o Set the appropriate GC-MS method parameters, including injector temperature, oven
temperature program, carrier gas flow rate, and mass spectrometer settings.

e The gas chromatograph separates the components of the sample, and the mass
spectrometer records the mass spectrum of the eluting 3,4-Dichlorobenzophenone.
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Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the
spectroscopic analysis of 3,4-Dichlorobenzophenone.
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Caption: General workflow for the spectroscopic analysis of 3,4-Dichlorobenzophenone.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b123610?utm_src=pdf-body
https://www.benchchem.com/product/b123610?utm_src=pdf-body-img
https://www.benchchem.com/product/b123610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3,4-Dichlorobenzophenone
(C13HsCI20)

Spectroscopic Techniques

(1:}:!\/15(:) IR Mass Spec.
proviges provides provides

erived Structural Information

Molecular Weight
Elemental Composition
Fragmentation Pattern

Carbon-Hydrogen Framework Functional Groups
Connectivity (C=0, C-ClI, Aromatic)

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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